molecular formula C10H20ClNO2 B14044742 (2S)-3-cyclohexyl-2-(methylamino)propanoic acid;hydrochloride

(2S)-3-cyclohexyl-2-(methylamino)propanoic acid;hydrochloride

Cat. No.: B14044742
M. Wt: 221.72 g/mol
InChI Key: NFRYXRPHNNVWDV-FVGYRXGTSA-N
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Description

(2S)-3-cyclohexyl-2-(methylamino)propanoic acid;hydrochloride is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylamino group, and a propanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-cyclohexyl-2-(methylamino)propanoic acid;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexylamine, which undergoes a series of reactions to introduce the propanoic acid moiety.

    Alkylation: Cyclohexylamine is alkylated using a suitable alkylating agent to form an intermediate compound.

    Amination: The intermediate undergoes amination to introduce the methylamino group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-cyclohexyl-2-(methylamino)propanoic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

(2S)-3-cyclohexyl-2-(methylamino)propanoic acid;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-cyclohexyl-2-(methylamino)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(methylamino)propanoic acid hydrochloride
  • 2-(methylamino)propanoic acid hydrochloride

Uniqueness

(2S)-3-cyclohexyl-2-(methylamino)propanoic acid;hydrochloride is unique due to its cyclohexyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

(2S)-3-cyclohexyl-2-(methylamino)propanoic acid;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-11-9(10(12)13)7-8-5-3-2-4-6-8;/h8-9,11H,2-7H2,1H3,(H,12,13);1H/t9-;/m0./s1

InChI Key

NFRYXRPHNNVWDV-FVGYRXGTSA-N

Isomeric SMILES

CN[C@@H](CC1CCCCC1)C(=O)O.Cl

Canonical SMILES

CNC(CC1CCCCC1)C(=O)O.Cl

Origin of Product

United States

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